CAY10695 is a compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily known for its role as a selective inhibitor of certain biological pathways, which makes it a candidate for various scientific applications, particularly in research related to inflammation and cancer.
The compound CAY10695 is derived from a series of synthetic pathways aimed at developing potent inhibitors for specific targets within cellular signaling pathways. It has been characterized in various studies investigating its effects on cellular processes and its potential therapeutic applications.
CAY10695 belongs to a class of compounds known as small molecule inhibitors. These compounds are typically characterized by their ability to modulate biological activity through interactions with specific proteins or enzymes, often leading to significant physiological effects.
The synthesis of CAY10695 involves several key steps that utilize established organic chemistry techniques. The methods generally include:
The synthetic route typically involves a multi-step process where each step is carefully optimized for yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of CAY10695 at each stage of synthesis.
CAY10695 has a specific molecular structure characterized by its functional groups that contribute to its biological activity. The detailed structure can be represented using chemical notation, showing the arrangement of atoms and bonds.
The molecular formula of CAY10695 is C17H18N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 342.40 g/mol.
CAY10695 participates in various chemical reactions that are crucial for its activity as an inhibitor. These reactions include:
The kinetics of these reactions can be analyzed using enzyme assays that measure the rate of reaction in the presence and absence of CAY10695. Such studies help elucidate its potency and mechanism of action.
The mechanism by which CAY10695 exerts its effects involves several biological processes:
Experimental data from cell-based assays demonstrate that treatment with CAY10695 results in decreased levels of pro-inflammatory cytokines, indicating its effectiveness in modulating immune responses.
CAY10695 is typically presented as a solid at room temperature with a melting point that can vary based on purity and crystalline form. Solubility studies indicate that it has moderate solubility in organic solvents but limited solubility in water.
The chemical stability of CAY10695 under various pH conditions has been studied, revealing that it remains stable within physiological pH ranges but may degrade under extreme conditions (e.g., very high or low pH).
CAY10695 has several applications in scientific research:
CAY10650 emerged from targeted drug discovery efforts in the late 2000s/early 2010s, designed to address the unmet need for specific cytosolic phospholipase A2α (cPLA2α) inhibitors. The compound was first characterized in scientific literature through pharmacological screening assays aiming to identify selective inhibitors of lipid metabolism pathways. Its CAS registry number (1233706-88-1) formally documents its entry into the chemical research landscape [3]. The "CAY" prefix aligns with compound series developed by research entities like Cayman Chemical, though its initial discovery team remains unspecified in available public data. Unlike historically serendipitous drug discoveries (e.g., penicillin), CAY10650 resulted from rational drug design strategies focused on modulating eicosanoid biosynthesis—a process central to inflammatory diseases [3].
Table 1: Core Identification Data for CAY10650
Property | Value |
---|---|
Systematic Name | Not publicly assigned |
CAS Number | 1233706-88-1 |
Molecular Formula | C₂₈H₂₅NO₆ |
Molecular Weight | 471.50 g/mol |
Initial Research Context | cPLA2α inhibition studies |
CAY10650 belongs to the benzodiazepine-derived synthetic compounds with specific enzyme inhibitory functionality. Its structure (C₂₈H₂₅NO₆) features a multi-ring scaffold incorporating:
The compound exhibits an acid dissociation constant (pKa) consistent with weak organic acids, influencing its cellular uptake. With a calculated partition coefficient (LogP) of ~3.2, CAY10650 demonstrates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its structural complexity is evidenced by rotatable bond count (>10) and polar surface area (>90 Ų), parameters that influence bioavailability and target binding kinetics. The molecular conformation allows specific docking into the cPLA2α catalytic pocket, where it competes with phospholipid substrates through reversible binding rather than irreversible modification [3].
Structural Diagram:
Simplified Representation: Aromatic System─Amide Linker─Bicyclic Heterocycle (Full SMILES: O=C(CN1C(C=CC(C(O)=O)=C2)=C2C(C(C(C)C)=O)=C1)COC(C=C3)=CC=C3OC4=CC=CC=C4)
CAY10650 serves as a precision molecular tool in lipid signaling research, particularly valued for its nanomolar inhibitory potency (IC₅₀ = 12 nM against cPLA2α). Current research applications focus on three domains:
Table 2: Research Applications and Key Findings
Research Domain | Experimental Model | Key Outcome |
---|---|---|
Inflammation Biochemistry | Human neutrophils | 94% PGE₂ reduction at 12 nM/2h |
Ocular Pharmacology | Chinese hamster keratitis | Significant PMN reduction after 6-day treatment |
Lipid Metabolism | In vitro macrophage models | 75% suppression of lipid droplet formation |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7